molecular formula C32H16ClInN8 B012226 Indium(III) phthalocyanine chloride CAS No. 19631-19-7

Indium(III) phthalocyanine chloride

Cat. No.: B012226
CAS No.: 19631-19-7
M. Wt: 662.8 g/mol
InChI Key: AHXBXWOHQZBGFT-UHFFFAOYSA-M
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Description

Indium(III) phthalocyanine chloride is a coordination compound with the chemical formula C₃₂H₁₆ClInN₈. It is a member of the phthalocyanine family, which are macrocyclic compounds known for their intense color and stability. This compound is particularly notable for its applications in various fields, including photodynamic therapy, organic electronics, and as a catalyst in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Indium(III) phthalocyanine chloride can be synthesized through a reaction involving quinoline, 3-pyridyloxyphthalonitrile, and anhydrous indium(III) chloride. Typically, 6.8 mmol of 3-pyridyloxyphthalonitrile, 5 ml of quinoline, and 3.4 mmol of anhydrous indium(III) chloride are stirred together for 7 hours . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Indium(III) phthalocyanine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium(III) oxide, while substitution reactions can produce a variety of indium(III) phthalocyanine derivatives with different functional groups .

Properties

IUPAC Name

38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.ClH.In/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXBXWOHQZBGFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[In](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16ClInN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586820
Record name 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19631-19-7
Record name 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indium(III)phthalocyanine chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: In(III)PcCl exhibits strong absorption in the visible light range, making it suitable for light-harvesting applications like solar cells. [, ] This strong absorption is attributed to the phthalocyanine ring's electronic structure, which can be further tuned by incorporating different metal centers or modifying the peripheral substituents. [, ] Furthermore, the ability to deposit In(III)PcCl as thin films [, ] with controlled morphology [] is crucial for device fabrication.

A: Research suggests that In(III)PcCl can be effectively integrated into both flat-heterojunction and disperse heterojunction device architectures on flexible substrates. [] Interestingly, the disperse heterojunction arrangement, characterized by a less ordered interface between In(III)PcCl and other semiconducting materials, was found to be more efficient than the precisely layered flat-heterojunction. [] This highlights the importance of morphology control in optimizing device performance.

A: Yes, In(III)PcCl can be modified to alter its electronic and optical properties. For instance, it can undergo single or double reduction reactions in the presence of transition metal carbonyls. [] These reactions lead to the formation of anionic In(III)Pc complexes with distinct optical signatures and magnetic properties. [] Such modifications allow for fine-tuning the material's properties for specific applications.

A: In(III)PcCl demonstrates promise as a photosensitizer for photodynamic therapy (PDT) against melanoma. [] In vitro studies have shown that In(III)PcCl effectively induces cell death in melanoma cells upon irradiation with red light. [] This activity stems from its ability to generate reactive oxygen species upon light activation, ultimately leading to tumor cell destruction.

A: Yes, density functional theory (DFT) calculations have been employed to investigate the structural and electronic properties of In(III)PcCl and its derivatives. [, ] These calculations provide insights into the electronic band structure, molecular orbitals, and optical transitions within the molecule. Such computational studies complement experimental findings and guide the design of new materials with improved properties.

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